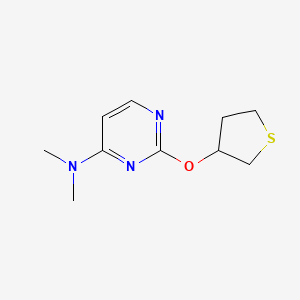

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-13(2)9-3-5-11-10(12-9)14-8-4-6-15-7-8/h3,5,8H,4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHIIRVQVIAOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a thiolan-3-yloxy group under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, allowing the thiolan-3-yloxy group to attach. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiolan-3-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or DMSO are typical conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties or new functionalities.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts thiolan to sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Reduces pyrimidine to dihydropyrimidine derivatives | Dihydropyrimidines |

| Substitution | Nucleophilic substitution with other nucleophiles | Substituted pyrimidine derivatives |

Biology

The compound is being investigated for its bioactive properties, particularly its antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against pathogens like E. coli and S. aureus |

| Cytotoxicity | Selectively toxic to cancer cell lines |

| Enzyme Inhibition | May inhibit acetylcholinesterase |

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Case studies have shown promising results in preclinical models.

Case Study Example:

A study involving the compound's derivative demonstrated significant tumor volume reduction in xenograft models of Hodgkin lymphoma when administered as part of an antibody-drug conjugate (ADC) formulation .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its ability to participate in various chemical reactions makes it valuable for creating tailored materials for specific applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine: Unique due to the presence of both the thiolan-3-yloxy group and the N,N-dimethyl groups.

2-(thiolan-3-yloxy)pyrimidin-4-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and bioactivity.

N,N-dimethylpyrimidin-4-amine: Lacks the thiolan-3-yloxy group, which may result in different chemical and biological properties.

Uniqueness

This compound is unique due to the combination of the thiolan-3-yloxy group and the N,N-dimethyl groups, which confer specific chemical reactivity and potential bioactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

N,N-Dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidines, as fundamental components of nucleic acids, have been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

Key Properties:

- Molecular Weight: 228.32 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. A study reported the synthesis of various pyrimidine compounds and their evaluation against bacterial strains. This compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for its anti-inflammatory effects, which may be relevant in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In a recent study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of traditional chemotherapeutic agents, indicating a promising avenue for cancer therapy .

Case Studies

-

Case Study on Antimicrobial Efficacy:

- Objective: Evaluate the antimicrobial efficacy of this compound.

- Method: Disk diffusion method against various bacterial strains.

- Results: Showed inhibition zones ranging from 15 mm to 25 mm, indicating strong antimicrobial activity.

-

Case Study on Anti-inflammatory Mechanism:

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Method: Measurement of cytokine levels via ELISA.

- Results: A significant reduction in TNF-alpha and IL-6 levels was observed, supporting its use in inflammatory conditions.

Research Findings Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 2-chloro-N,N-dimethylpyrimidin-4-amine and a thiolan-3-yl-substituted boronic acid derivative (or pinacol boronate) in the presence of Pd(PPh₃)₄ as a catalyst (0.1 equiv) and Na₂CO₃ as a base in a degassed solvent system (e.g., DMF/H₂O). Post-reaction purification via Combiflash chromatography (gradient elution with ethyl acetate/hexane) typically yields the product . Structural analogs with similar pyrimidinyl-amine backbones have been synthesized using this approach, achieving yields of ~60–70% .

Basic: How can structural characterization of this compound be optimized using crystallography and NMR?

Methodological Answer:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. For pyrimidine derivatives, high-resolution data (d-spacing < 0.8 Å) and twin correction may be required due to potential crystal twinning .

- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals include the dimethylamino group (singlet at δ ~3.2 ppm for N(CH₃)₂) and thiolan-3-yloxy protons (multiplet at δ ~3.5–4.5 ppm). Overlapping signals can be resolved via 2D experiments (COSY, HSQC) .

Advanced: How can computational modeling predict the biological activity or binding mechanisms of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Parameterize the ligand using Gaussian-based DFT optimization (B3LYP/6-31G* level).

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the pyrimidine nitrogen and catalytic residues .

- Machine Learning : Train models on datasets like ChEMBL to predict inhibitory activity against targets such as SARS-CoV-2 Mpro, leveraging structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-amine derivatives) .

Advanced: How should researchers resolve contradictions in spectroscopic or reactivity data?

Methodological Answer:

- Case Example : If NMR data conflicts with expected substitution patterns (e.g., unexpected splitting of pyrimidine protons), verify synthetic intermediates via LC-MS to rule out impurities.

- Reaction Optimization : For low yields in coupling steps, screen alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) or adjust solvent polarity (e.g., THF instead of DMF). Monitor reaction progress via TLC with UV visualization .

- Data Validation : Cross-reference with structurally characterized analogs (e.g., N-cyclohexyl pyrimidinyl derivatives) to confirm spectral assignments .

Advanced: What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- Salt Formation : React the free base with HCl or succinic acid to form water-soluble salts, as demonstrated for related pyrimidinyl-amine impurities .

- Formulation Screening : Test micellar formulations (e.g., Cremophor EL) or lipid nanoparticles for in vivo studies, guided by logP calculations (e.g., ClogP ~2.5 for similar thiolan-3-yloxy derivatives) .

Advanced: How can thermal stability and degradation pathways be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (10°C/min). Pyrimidine derivatives typically show stability up to 200°C.

- HPLC-MS Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation products (e.g., hydrolysis of the thiolan-3-yloxy group) using a C18 column and ESI+ ionization .

Advanced: What are best practices for validating purity in pharmacological studies?

Methodological Answer:

- HPLC-DAD/ELSD : Use a gradient method (e.g., 5–95% acetonitrile in 0.1% TFA over 20 minutes) with UV detection at 254 nm. Target purity >95% (area normalization).

- Residual Solvent Analysis : Perform GC-MS to ensure DMF or THF levels meet ICH Q3C guidelines (<880 ppm) .

- Elemental Analysis : Confirm C/H/N/S content within ±0.4% of theoretical values for high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.